3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid
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Overview
Description
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid is an organic compound with a complex structure that includes both acetylamino and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the acylation of 3-aminophenylboronic acid with acetic anhydride to form 3-acetylaminophenylboronic acid. This intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 5-bromo-2-trifluoromethylbenzoic acid under palladium catalysis to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. The use of automated systems and advanced purification techniques would ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The acetylamino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetylamino group can yield nitro derivatives, while reduction of the trifluoromethyl group can produce methyl-substituted compounds.
Scientific Research Applications
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The acetylamino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-Acetylaminophenyl)-5-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
3-(3-Aminophenyl)-5-trifluoromethylbenzoic acid: Lacks the acetyl group, affecting its reactivity and biological activity.
Uniqueness
3-(3-Acetylaminophenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both acetylamino and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the acetylamino group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-(3-acetamidophenyl)-5-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3NO3/c1-9(21)20-14-4-2-3-10(8-14)11-5-12(15(22)23)7-13(6-11)16(17,18)19/h2-8H,1H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLOSDGLNNWDLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70690634 |
Source
|
Record name | 3'-Acetamido-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261977-03-0 |
Source
|
Record name | 3'-Acetamido-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70690634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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